molecular formula C28H35N2O7S2- B14212836 [[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate CAS No. 828921-15-9

[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate

Cat. No.: B14212836
CAS No.: 828921-15-9
M. Wt: 575.7 g/mol
InChI Key: WAMIBBYZACCMKJ-NHJXTLMQSA-M
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Description

The compound [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrrolidine ring, a dithiane ring, and a carbonate group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate typically involves multiple steps, including the formation of the pyrrolidine and dithiane rings, followed by the introduction of the carbonate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer advantages.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl carbonate
  • [5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]methyl carbonate

Uniqueness

[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate: stands out due to its unique combination of functional groups and stereochemistry, which may confer specific advantages in terms of reactivity, stability, and biological activity compared to similar compounds.

[[3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

828921-15-9

Molecular Formula

C28H35N2O7S2-

Molecular Weight

575.7 g/mol

IUPAC Name

[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate

InChI

InChI=1S/C28H36N2O7S2/c1-34-22-15-20(16-23(35-2)24(22)36-3)28(38-12-7-13-39-28)25(37-27(32)33)19-14-21(30-17-19)26(31)29-11-10-18-8-5-4-6-9-18/h4-6,8-9,15-16,19,21,25,30H,7,10-14,17H2,1-3H3,(H,29,31)(H,32,33)/p-1/t19-,21+,25?/m1/s1

InChI Key

WAMIBBYZACCMKJ-NHJXTLMQSA-M

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)C([C@@H]3C[C@H](NC3)C(=O)NCCC4=CC=CC=C4)OC(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)C(C3CC(NC3)C(=O)NCCC4=CC=CC=C4)OC(=O)[O-]

Origin of Product

United States

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